1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Overview
Description
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a hept-4-yn-2-ol backbone. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-bromo-2-methylpropane with a suitable alkyne in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-one.
Reduction: Formation of 1,1,1-trifluoro-6,6-dimethylhept-4-ene-2-ol or 1,1,1-trifluoro-6,6-dimethylheptane-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propyn-2-ol: Similar structure but with a shorter carbon chain.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group instead of a dimethyl group.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: Contains additional aromatic rings and conjugated double bonds.
Uniqueness
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is unique due to its specific combination of trifluoromethyl, hydroxyl, and alkyne groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c1-8(2,3)6-4-5-7(13)9(10,11)12/h7,13H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYGEUNBOMJAMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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